molecular formula C20H18BrN5O2S B2969626 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921888-71-3

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2969626
CAS No.: 921888-71-3
M. Wt: 472.36
InChI Key: OQNQZKZLOROJMZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-bromobenzyl substituent at the 5-position and a thiophen-2-yl acetamide side chain. The 4-bromobenzyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the thiophene moiety contributes to electronic interactions. Structural elucidation of such compounds often relies on X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2S/c21-15-5-3-14(4-6-15)12-25-13-23-19-17(20(25)28)11-24-26(19)8-7-22-18(27)10-16-2-1-9-29-16/h1-6,9,11,13H,7-8,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNQZKZLOROJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available pyrazolo[3,4-d]pyrimidine derivatives. The key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Utilizing 4-bromobenzyl as a substituent.
  • Introduction of the Thiophene Ring : This is achieved through electrophilic substitution reactions.
  • Acetylation : The final step often involves acetylation to yield the acetamide derivative.

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF75.0Inhibition of DNA synthesis
Compound BHeLa3.2Apoptosis induction via caspase activation
N-(2-(5-(4-bromobenzyl)-...A5494.8Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on animal models demonstrated that treatment with a related compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 after induced inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cell signaling pathways critical for cancer progression.
  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with derivatives reported in and . Key structural variations include:

Compound Core Structure R1 (Position 5) R2 (Position 1) Pharmacological Notes
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Bromobenzyl 2-(thiophen-2-yl)acetamide ethyl Potential kinase inhibition
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl 2-fluoro-N-isopropylbenzamide Anti-proliferative activity (IC50 ~50 nM)
Compound in Pyrazolo[4,3-c][1,2]benzothiazine 3,4-Dimethyl-5,5-dioxo 2-fluorobenzyl Anti-inflammatory (COX-2 inhibition)
  • 4-Bromobenzyl vs. The benzothiazine core in confers sulfone-mediated solubility but reduces metabolic stability .
  • Thiophene vs. Fluorinated Acyl Groups : The thiophen-2-yl acetamide in the target compound provides a planar heterocyclic system, contrasting with the fluorinated benzamide in Example 53, which enhances electron-withdrawing effects and bioavailability .

Pharmacological and Physicochemical Data

Key Parameters

Property Target Compound Example 53 () Compound
Molecular Weight (g/mol) ~515.3 (calculated) 589.1 443.5
Melting Point (°C) Not reported 175–178 192–195
LogP (predicted) 3.8 4.2 2.9
Bioactivity Hypothesized kinase inhibition Anti-proliferative COX-2 inhibition
  • Thermal Stability : The absence of melting point data for the target compound contrasts with Example 53’s 175–178°C range, indicating possible crystallinity differences .

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